Rifampicin N-4'-Oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

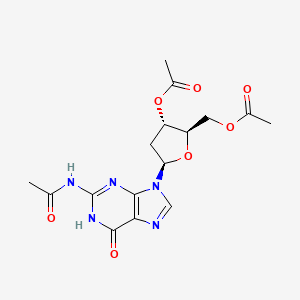

Rifampicin N-4'-Oxide (RNO) is an important intermediate in the production of the antibiotic rifampicin. It is a semi-synthetic derivative of rifampicin, and is used in the production of the antibiotic for the treatment of many bacterial infections. RNO has been studied extensively for its potential to be used in the development of new drugs, and it has been found to have many interesting properties.

科学的研究の応用

Electrochemical Sensing and Analysis

Rifampicin, including its N-4'-Oxide form, has been studied extensively for its electrochemical properties. These properties are utilized in developing sensors for rifampicin detection. For instance, nickel hydroxide nanoparticles and reduced graphene oxide nanosheets have been used for the electrochemical analysis of rifampicin, enhancing the peak currents and providing a pathway for fast electron transfer kinetics (Rastgar & Shahrokhian, 2014). Additionally, research has shown the potential of various nanocomposites, such as carbon nanotubes-iron oxide and silver nanoparticle-anchored 3D reduced graphene oxide, for sensitive electrochemical sensing of rifampicin (Bano et al., 2020); (Zhang et al., 2022).

Pharmacokinetics and Drug Interaction Studies

Studies have been conducted to understand how rifampicin interacts with other drugs and its overall pharmacokinetics. For example, the effect of rifampicin on the pharmacokinetics of roflumilast and its N-oxide form has been a subject of research, showing how rifampicin can alter the effectiveness and metabolism of other drugs (Nassr et al., 2009).

Nanoparticle-Based Drug Delivery Systems

Rifampicin has also been the focus of studies involving nanoparticle-based drug delivery systems. For example, research on rifampicin-loaded N-(2-hydroxypropyl) methylacrylamide-polylactic acid nanopolymer demonstrated its protective effect on macrophages infected with Mycobacterium tuberculosis, indicating a potential for more effective drug delivery mechanisms (Yang et al., 2022).

Nanotechnology in Drug Analysis

Rifampicin's interaction with various nanotechnologies for drug analysis and detection is another area of research. Studies involving magnetic iron oxide nanoparticles and their application in controlled drug delivery and sensing technologies provide insights into innovative methods for drug monitoring and analysis (Kesavan et al., 2018).

Miscellaneous Applications

Other research applications of rifampicin include studies on its immunomodulatory effects, interactions with human lung epithelial cells, and its structural mechanism in inhibiting bacterial RNA polymerase, which contribute to understanding its broader impact beyond its primary use as an antibiotic (Yuhas et al., 2008); (Campbell et al., 2001).

作用機序

Target of Action

Rifampicin N-4’-Oxide, like its parent compound Rifampicin, primarily targets the bacterial DNA-dependent RNA polymerase (RNAP) . This enzyme is responsible for DNA transcription, a crucial process in bacterial replication and survival .

Mode of Action

Rifampicin N-4’-Oxide inhibits bacterial RNA synthesis by forming a stable drug-enzyme complex with RNAP . This interaction blocks RNA transcription, thereby disrupting the bacterial replication process .

Biochemical Pathways

The action of Rifampicin N-4’-Oxide affects several biochemical pathways. It exhibits bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNAP . Resistance to rifampicin n-4’-oxide is prevalent, and the mechanisms range from primary target modification and antibiotic inactivation to cytoplasmic exclusion .

Pharmacokinetics

Rifampicin N-4’-Oxide, similar to Rifampicin, is well absorbed orally . Its pharmacokinetics show considerable inter- and intra-individual variability, which could be reduced by administration during fasting . Renal impairment has no influence on its pharmacokinetics when dosed at 600 mg . The maximum (peak) concentration (Cmax) of > 8.2 μg/mL is an independent predictor of sterilizing activity .

Result of Action

The inhibition of RNAP by Rifampicin N-4’-Oxide leads to a suppression of RNA synthesis and cell death . This results in the bactericidal activity of the compound, effectively treating infections caused by susceptible bacteria .

Action Environment

The action of Rifampicin N-4’-Oxide can be influenced by various environmental factors. For instance, the presence of food may delay or slightly reduce the peak absorption of the compound . Furthermore, several factors including malnutrition, HIV infection, diabetes mellitus, dose size, pharmacogenetic polymorphisms, hepatic cirrhosis, and substandard medicinal products can alter its exposure and/or efficacy .

Safety and Hazards

将来の方向性

Rifampicin N-4’-Oxide is intended for use in laboratory tests only as specifically prescribed in the British Pharmacopoeia . More studies are needed to confirm whether doses achieving exposures higher than the current standard dosage could translate into faster sputum conversion, higher cure rates, lower relapse rates, and less mortality .

生化学分析

Biochemical Properties

Rifampicin N-4’-Oxide, like its parent compound Rifampicin, is likely to interact with various enzymes and proteins within the cell. The primary target of Rifampicin is the bacterial DNA-dependent RNA polymerase (RNAP), which it inhibits, thereby blocking RNA synthesis . It is reasonable to assume that Rifampicin N-4’-Oxide may have similar interactions, although specific studies on this compound are limited.

Cellular Effects

The effects of Rifampicin N-4’-Oxide on cellular processes are not well-studied. Given its structural similarity to Rifampicin, it may influence cell function in similar ways. Rifampicin is known to have bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNAP . It’s plausible that Rifampicin N-4’-Oxide could have similar effects.

Molecular Mechanism

Rifampicin, the parent compound, exerts its effects at the molecular level by binding to the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP), thereby inhibiting RNA synthesis . It’s possible that Rifampicin N-4’-Oxide may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

A study on Rifampicin showed that it was stable for a long enough period of time . Similar stability could be expected for Rifampicin N-4’-Oxide.

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of Rifampicin N-4’-Oxide in animal models. Studies on Rifampicin have shown that it is well-tolerated at doses up to 35 mg/kg over a period of 12 weeks . Similar tolerability could be expected for Rifampicin N-4’-Oxide.

Metabolic Pathways

Rifampicin is known to induce its own clearance through the liver (autoinduction) via its effects on metabolizing enzymes . It’s plausible that Rifampicin N-4’-Oxide may be involved in similar metabolic pathways.

Transport and Distribution

Rifampicin is known to be widely distributed in body tissues and fluids due to its high lipid solubility . Similar distribution could be expected for Rifampicin N-4’-Oxide.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Rifampicin N-4'-Oxide involves the oxidation of Rifampicin using an oxidizing agent.", "Starting Materials": [ "Rifampicin", "Oxidizing agent (e.g. m-chloroperoxybenzoic acid)" ], "Reaction": [ "Dissolve Rifampicin in a suitable solvent such as dichloromethane or chloroform.", "Add the oxidizing agent to the solution and stir at room temperature for a period of time.", "Monitor the reaction progress using TLC or HPLC.", "Once the reaction is complete, isolate the product by filtration or chromatography.", "Characterize the product using spectroscopic techniques such as NMR and mass spectrometry." ] } | |

| 125833-03-6 | |

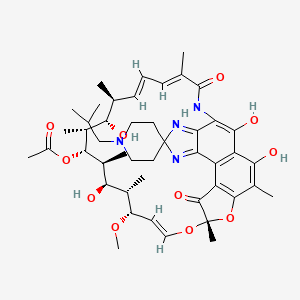

分子式 |

C₄₃H₅₈N₄O₁₃ |

分子量 |

838.94 |

同義語 |

3-[[(4-Methyl-4-oxido-1-piperazinyl)imino]methyl]rifamycin; 3-[[(4-methyl-1-piperazinyl)imino]methyl]rifamycin N-4’-Oxide; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。